molecular formula C8H14O2 B3104990 3-Cyclobutyl-2-methylpropanoic acid CAS No. 1513963-47-7

3-Cyclobutyl-2-methylpropanoic acid

Cat. No. B3104990
CAS RN: 1513963-47-7
M. Wt: 142.2 g/mol
InChI Key: FAAJTMSAPUMRNB-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-methylpropanoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Cyclobutyl-2-methylpropanoic acid is 1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates that the molecule consists of a cyclobutyl group and a methyl group attached to a propanoic acid backbone .


Physical And Chemical Properties Analysis

3-Cyclobutyl-2-methylpropanoic acid is a liquid at room temperature . It has a molecular weight of 142.2 and a molecular formula of C8H14O2 .

Scientific Research Applications

Chemical Synthesis

“3-Cyclobutyl-2-methylpropanoic acid” is used in various areas of research including chemical synthesis . Its unique structure makes it a valuable compound in the synthesis of complex molecules.

Material Science

This compound also finds its application in the field of material science . It can be used in the development of new materials with unique properties.

Chromatography

In the field of chromatography, “3-Cyclobutyl-2-methylpropanoic acid” can be used as a standard for calibration and method development .

Analytical Research

“3-Cyclobutyl-2-methylpropanoic acid” can be used in analytical research, where it can serve as a reference compound .

Gastrointestinal Health

Emerging research has identified links between “3-Cyclobutyl-2-methylpropanoic acid” and gut health . It is produced in lower amounts by gut microbes, and studies have found correlations between its levels and dietary fiber intake .

Metabolic Health

“3-Cyclobutyl-2-methylpropanoic acid” has been shown to impact metabolism and metabolic health . It has been found to increase insulin-stimulated glucose uptake and reduce phosphorylation of rate-limiting enzymes involved in lipolysis .

Neuroscience

This compound has also been implicated in modulating brain function . In experiments involving mouse models of Parkinson’s, researchers found that changes in the gut microbiome associated with fasting reduce levels of “3-Cyclobutyl-2-methylpropanoic acid” and impart neuroprotective effects .

Drug Development

“3-Cyclobutyl-2-methylpropanoic acid” has seen considerable utility in drug development and the pharmaceutical industry . For example, it can be used in the efficient production of Flutamide, a nonsteroidal antiandrogen primarily used to treat prostate cancer .

properties

IUPAC Name

3-cyclobutyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAJTMSAPUMRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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